![molecular formula C10H9ClO B12673940 Benzofuran, 5-chloro-2,3-dimethyl- CAS No. 3782-17-0](/img/structure/B12673940.png)
Benzofuran, 5-chloro-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 5-chloro-2,3-dimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in the fields of medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as copper-mediated and palladium-catalyzed coupling reactions, are also employed in the synthesis of complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often utilize scalable synthetic routes that ensure high yields and purity. The intramolecular Friedel–Crafts reaction is a highly effective method for constructing benzofuran skeletons, exhibiting good functional group tolerance for both electron-withdrawing and electron-donating groups .
Chemical Reactions Analysis
Types of Reactions: Benzofuran, 5-chloro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can modify the benzofuran ring, introducing functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated benzofuran derivatives, while substitution reactions can introduce halogens or nitro groups .
Scientific Research Applications
Biological Activities
Benzofuran derivatives, including 5-chloro-2,3-dimethyl-, exhibit significant biological activities that make them valuable in drug discovery. Notable pharmacological properties include:
- Anticancer Activity : Research indicates that benzofuran derivatives show promising anticancer effects against various human cancer cell lines such as breast, lung, and prostate cancer. For instance, compounds derived from this scaffold have demonstrated selective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and modulation of key signaling pathways like AKT .
- Antimicrobial Properties : Benzofuran compounds have been studied for their antibacterial and antifungal activities. Certain derivatives have shown effectiveness against common pathogens, suggesting their potential as new antimicrobial agents . For example, a series of benzofuran derivatives exhibited significant inhibitory effects on bacterial strains with minimal inhibitory concentrations (MIC) ranging from 11.38 to 199.10 mmol/L .
- Antiviral Effects : Some studies have highlighted the antiviral potential of benzofuran derivatives against specific viral infections, although detailed mechanisms remain an area for further research.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of a series of benzofuran derivatives including Benzofuran, 5-chloro-2,3-dimethyl-. In vitro testing against lung adenocarcinoma cells (A549) demonstrated that these compounds could effectively inhibit cell growth by inducing mitotic catastrophe through selective targeting of the PLK1 signaling pathway .
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Benzofuran Derivative A | 16.4 | Inhibition of PLK1 |
Benzofuran Derivative B | 12.0 | Induction of Apoptosis |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various benzofuran derivatives. The study revealed that compounds with specific halogen substitutions exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values indicating potent efficacy .
Compound | MIC (mmol/L) | Target Organism |
---|---|---|
Benzofuran Derivative C | 29.76 | S. aureus |
Benzofuran Derivative D | 36.08 | E. coli |
Mechanism of Action
The mechanism of action of benzofuran, 5-chloro-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. Benzofuran derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some benzofuran compounds exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific structure and substituents of the benzofuran derivative .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.
Angelicin: A benzofuran compound with anticancer and antimicrobial properties.
Uniqueness: Benzofuran, 5-chloro-2,3-dimethyl- is unique due to its specific substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the chloro and dimethyl groups can enhance its antimicrobial and anticancer activities compared to other benzofuran derivatives .
Biological Activity
Benzofuran, 5-chloro-2,3-dimethyl- is a heterocyclic compound with significant biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzofuran, 5-chloro-2,3-dimethyl- features a fused benzene and furan ring structure with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol. The presence of chlorine at the 5-position and two methyl groups at the 2 and 3 positions enhances its chemical reactivity and biological potential.
Biological Activities
Benzofuran derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Exhibits significant effects against various pathogens.
- Anticancer Activity : Demonstrates cytotoxic effects on cancer cells.
- Antiviral Activity : Potential applications in treating viral infections.
- Anti-inflammatory Effects : May reduce inflammation in various models.
The mechanism of action for benzofuran, 5-chloro-2,3-dimethyl- involves interactions with specific molecular targets. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by inhibiting cell proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example:
- A study reported that halogenated benzofuran compounds exhibited remarkable cytotoxicity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 μM .
- Another research indicated that a derivative with a chlorine atom at the para position significantly enhanced antiproliferative activity against various cancer cell lines .
Antimicrobial Activity
Benzofuran derivatives have shown promising antimicrobial properties:
- A study evaluated several benzofuran derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Some compounds exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive bacteria .
- Specific derivatives were effective against Candida strains, indicating antifungal properties as well .
Case Studies
Study | Findings | IC50/Effectiveness |
---|---|---|
Study on Halogenated Benzofurans | Significant cytotoxic activity against leukemia cells | IC50 values: K562 (0.1 μM), HL60 (5 μM) |
Antimicrobial Evaluation | Effective against Gram-positive bacteria | MIC: 50 - 200 μg/mL |
Antifungal Activity | Inhibition of Candida strains | MIC: 100 μg/mL |
Properties
CAS No. |
3782-17-0 |
---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2,3-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3 |
InChI Key |
GVTZFGHHKYTRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.